2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid
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Overview
Description
2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse biological and chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the cyclization of amido-nitriles. One common method includes the use of glyoxal and ammonia, which leads to the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve multi-component protocols that enable the synthesis of highly substituted imidazole derivatives. These methods use catalysts such as erbium triflate to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce imidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in various metabolic pathways and is studied for its potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, influencing various biochemical processes. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Uniqueness
What sets 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid apart from these similar compounds is its specific structure, which includes a methyl group at the 1-position of the imidazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-3-(1-methylimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-2-9-6(10)4-5(8)7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAKSUMDGSVKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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